CHK1 Inhibitor Potency Comparison: N-(Piperidin-3-yl)pyrazin-2-amine vs. 4-Piperidinyl Analog
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride is a key intermediate in the synthesis of potent CHK1 inhibitors. In contrast, the 4-piperidinyl regioisomer shows significantly reduced CHK1 inhibitory activity, highlighting the critical role of the 3-position substitution . While specific IC50 values for the free amine are not publicly reported, SAR studies demonstrate that compounds incorporating the N-(piperidin-3-yl)pyrazin-2-amine scaffold achieve nanomolar CHK1 inhibition, whereas analogous 4-piperidinyl derivatives typically exhibit >10-fold lower potency .
| Evidence Dimension | CHK1 inhibitory activity |
|---|---|
| Target Compound Data | Potent CHK1 inhibition (exact IC50 not disclosed for free amine) |
| Comparator Or Baseline | N-(piperidin-4-yl)pyrazin-2-amine derivatives |
| Quantified Difference | Estimated >10-fold reduction in potency for 4-substituted analog |
| Conditions | Cell-free kinase assay; CHK1 |
Why This Matters
Procurement of the correct 3-piperidinyl regioisomer is essential for achieving the desired CHK1 inhibitory potency in lead optimization campaigns.
